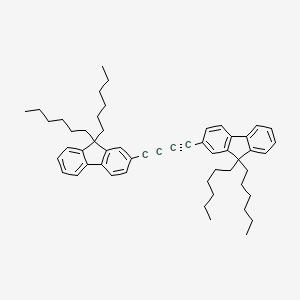
2,2'-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is an organic compound that features a butadiyne linkage between two fluorene units, each substituted with hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) typically involves the coupling of two fluorene units via a butadiyne linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a single bond, altering the electronic properties of the compound.
Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce a fully saturated compound.
Aplicaciones Científicas De Investigación
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism by which 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The butadiyne linkage and fluorene units contribute to the compound’s conjugated system, allowing for efficient electron transport and light absorption. Molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline units instead of fluorene.
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Contains pyridine units instead of fluorene.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A simpler compound with trimethylsilyl groups.
Uniqueness
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is unique due to its combination of a butadiyne linkage and fluorene units with hexyl substitutions. This structure imparts specific electronic and optical properties that are advantageous for applications in organic electronics and materials science.
Propiedades
Número CAS |
827045-44-3 |
|---|---|
Fórmula molecular |
C54H66 |
Peso molecular |
715.1 g/mol |
Nombre IUPAC |
2-[4-(9,9-dihexylfluoren-2-yl)buta-1,3-diynyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C54H66/c1-5-9-13-23-37-53(38-24-14-10-6-2)49-31-21-19-29-45(49)47-35-33-43(41-51(47)53)27-17-18-28-44-34-36-48-46-30-20-22-32-50(46)54(52(48)42-44,39-25-15-11-7-3)40-26-16-12-8-4/h19-22,29-36,41-42H,5-16,23-26,37-40H2,1-4H3 |
Clave InChI |
FGEOJPZNIVNZMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#CC#CC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


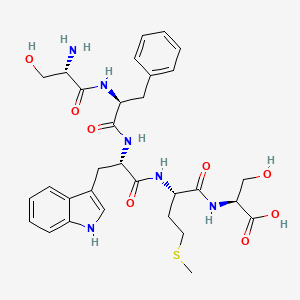
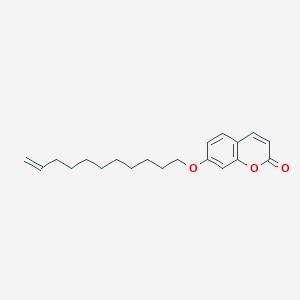
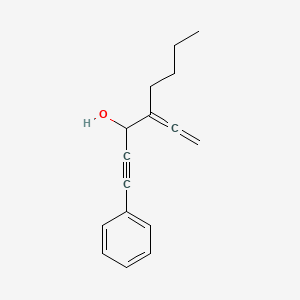
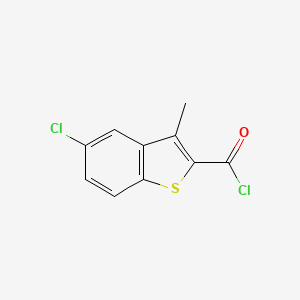
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
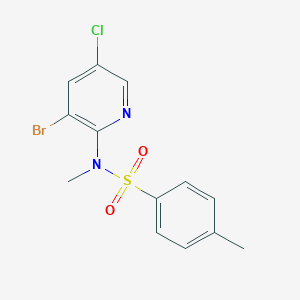

![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
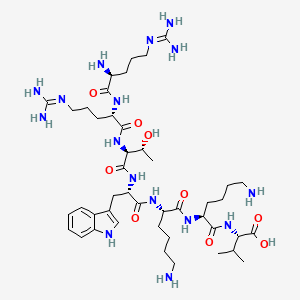
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
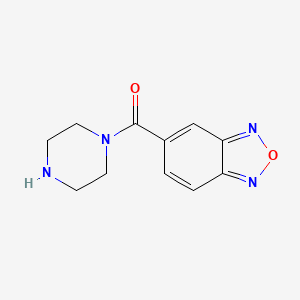
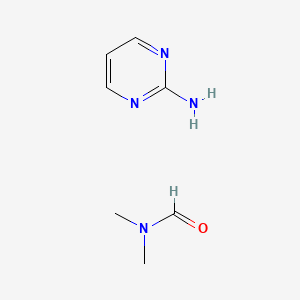
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
